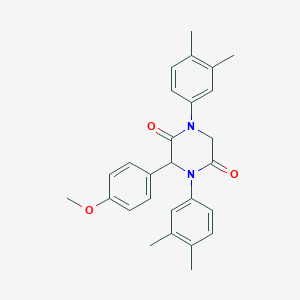
4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione, also known as CDP-840, is a compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazinedione derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has several advantages as a research tool. It is a potent and selective inhibitor of COX-2 and has been shown to have anti-inflammatory and analgesic properties. However, there are also some limitations to its use in laboratory experiments. This compound is a relatively new compound, and its long-term safety and toxicity have not been fully established. Additionally, its efficacy in vivo may be affected by factors such as bioavailability and metabolism.
Direcciones Futuras
There are several future directions for research on 4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in vivo and its potential use in combination with other anticancer agents. Another area of interest is its potential use in the treatment of chronic pain and inflammation. Future studies are needed to determine its safety and efficacy in human trials. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential use in other areas of medicine.
Métodos De Síntesis
The synthesis of 4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione involves a multi-step process that includes the reaction of 4-chlorophenyl isocyanate with 3,4-dimethyl aniline, followed by the reaction of the resulting intermediate with 4-methoxyphenyl hydrazine. The final product is obtained by the cyclization of the resulting hydrazide intermediate with phosgene.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential use in the treatment of chronic pain and inflammation.
Propiedades
Fórmula molecular |
C25H23ClN2O3 |
|---|---|
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C25H23ClN2O3/c1-16-4-9-21(14-17(16)2)27-15-23(29)28(20-10-7-19(26)8-11-20)24(25(27)30)18-5-12-22(31-3)13-6-18/h4-14,24H,15H2,1-3H3 |
Clave InChI |
IPDKDJXTILUIPU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




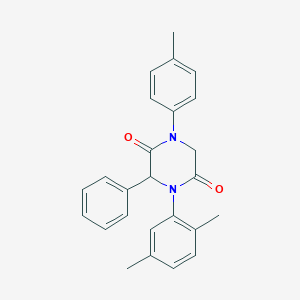
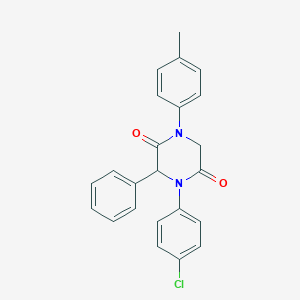
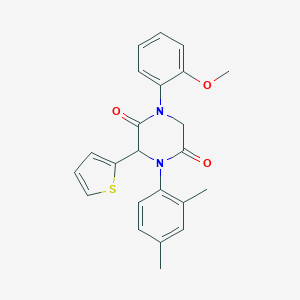

![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242436.png)
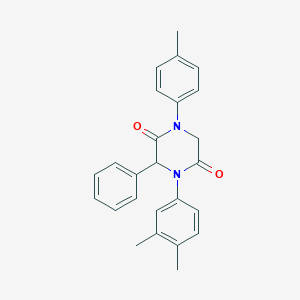
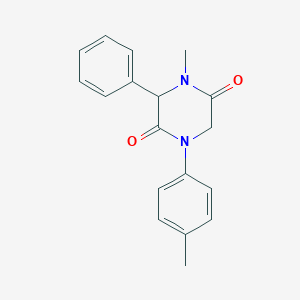
![1,3-Benzenedicarboxaldehyde, 5-[(1R)-1-[(1S,4R,4aR,6R,8aS)-decahydro-4-hydroxy-6-(1-hydroxy-1-methylethyl)-4,8a-dimethyl-1-naphthalenyl]-3-methylbutyl]-2,4,6-trihydroxy-](/img/structure/B242441.png)
![3-[4-(Dimethylamino)phenyl]-4-(3,5-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242445.png)
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242450.png)
